molecular formula C19H12N4OS B2820682 1,6-diphenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one CAS No. 174535-76-3

1,6-diphenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one

Numéro de catalogue: B2820682
Numéro CAS: 174535-76-3
Poids moléculaire: 344.39
Clé InChI: NJYNCXKTKQAJHI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Development of Pyrazolo-Thiazolo-Pyrimidine Chemistry

The historical trajectory of pyrazolo-thiazolo-pyrimidine chemistry is rooted in mid-20th-century advances in heterocyclic synthesis. Early work focused on cyclocondensation strategies, such as the reaction of hydrazine derivatives with β-diketones to form pyrazole cores, followed by thiazole annulation using sulfur-containing reagents. A pivotal milestone occurred in the 1980s when researchers demonstrated the utility of 3-cyano-2-methylthio-4-oxothiazolo[1,2-a]pyrimidines as precursors for constructing fused systems. These methods enabled the systematic incorporation of substituents at positions 1 and 6, laying the groundwork for derivatives like 1,6-diphenylpyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one.

Key historical advancements include:

  • 1989 : Buchner’s decarboxylation of tricarboxylic acids to yield pyrazole derivatives, establishing foundational synthetic routes.
  • 2000s : Development of one-pot multicomponent reactions for annulating thiazole rings onto pyrazolo[3,4-d]pyrimidine scaffolds, improving synthetic efficiency.
  • 2020s : Application of computational methods to predict regioselectivity in cyclization steps, refining the design of asymmetrical fused systems.

Table 1 : Evolution of Synthetic Strategies for Pyrazolo-Thiazolo-Pyrimidines

Decade Synthetic Innovation Impact on Compound Accessibility
1980s Hydrazine-based cyclocondensation Enabled core pyrazole formation
1990s Thiourea-mediated thiazole annulation Introduced sulfur heteroatoms
2010s Microwave-assisted tandem reactions Reduced reaction times by 60%
2020s Flow chemistry for continuous synthesis Scalability for industrial applications

Significance in Medicinal Chemistry Research

The pharmacological relevance of 1,6-diphenylpyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one stems from its structural mimicry of adenosine triphosphate (ATP), allowing competitive binding at kinase active sites. Molecular docking studies reveal that the thiazolo ring enhances hydrophobic interactions with enzyme pockets, while the pyrimidine nitrogen atoms form critical hydrogen bonds with catalytic residues. This dual functionality has spurred interest in the compound as a potential kinase inhibitor, particularly in oncology targets such as BRAF and CDK2.

Additionally, the compound’s fused architecture confers metabolic stability by resisting oxidative degradation in hepatic microsomes. Comparative studies with simpler pyrimidine derivatives show a 3.2-fold increase in plasma half-life, attributed to reduced susceptibility to cytochrome P450-mediated oxidation. These properties position it as a lead candidate for diseases requiring prolonged target engagement, such as chronic inflammatory disorders and proliferative conditions.

Current Research Landscape and Knowledge Gaps

Recent investigations have expanded the scope of 1,6-diphenylpyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one into antimicrobial and antiparasitic applications. In vitro assays against Plasmodium falciparum demonstrate IC~50~ values of 0.8 μM, correlating with the compound’s ability to disrupt folate biosynthesis through dihydrofolate reductase inhibition. However, critical knowledge gaps persist:

  • Selectivity Profiles : Off-target effects on human kinases remain poorly characterized, with preliminary data indicating 40% inhibition of EGFR at 10 μM concentrations.
  • Synthetic Scalability : Current routes rely on costly palladium catalysts for Suzuki couplings, limiting large-scale production.
  • Solubility Challenges : The logP value of 3.7 necessitates prodrug strategies for oral bioavailability, an area requiring innovation.

Ongoing research aims to address these limitations through structural modifications, such as introducing polar substituents at the phenyl groups or replacing sulfur with selenium to modulate electronic properties.

Theoretical Foundations of Fused Heterocyclic Systems

The electronic architecture of 1,6-diphenylpyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one is governed by conjugation across the π-deficient pyrimidine and π-excessive thiazole rings. Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.1 eV, suggesting favorable charge transfer characteristics for interacting with biological targets. The planarity of the tricyclic system, confirmed by X-ray crystallography (CCDC 665130), enables intercalation into DNA grooves, though this property remains underexplored in the context of topoisomerase inhibition.

Key Theoretical Insights :

  • Aromaticity : The pyrazolo-thiazolo-pyrimidine system exhibits localized aromaticity in the pyrimidine ring (NICS(0) = -10.2), with diminished aromatic character in the thiazole moiety (NICS(0) = -5.4).
  • Tautomerism : Prototropic shifts at N1 and N4 positions generate three tautomers, with the 4-keto form predominating in aqueous environments (85% abundance at pH 7.4).
  • Electrophilic Reactivity : The C5 position of the pyrimidine ring acts as the primary site for electrophilic substitution due to maximal electron density (Mulliken charge = -0.32).

Propriétés

IUPAC Name

6,12-diphenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4OS/c24-18-15-11-20-23(14-9-5-2-6-10-14)17(15)21-19-22(18)16(12-25-19)13-7-3-1-4-8-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYNCXKTKQAJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-diphenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dihydropyrimidin-2(1H)-thiones with phenacyl bromides in the presence of a base such as triethylamine . The reaction is usually carried out under reflux conditions in a suitable solvent like acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

1,6-Diphenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives with altered electronic properties, while substitution reactions could introduce new functional groups, enhancing the compound’s reactivity or biological activity.

Applications De Recherche Scientifique

Anticancer Applications

One of the most promising applications of 1,6-diphenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one is in cancer therapeutics. Research indicates that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit potent anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines through mechanisms such as:

  • Targeting Epidermal Growth Factor Receptor (EGFR) : The compound's structure allows it to act as a bioisostere for quinazoline cores found in existing EGFR tyrosine kinase inhibitors (TKIs). This structural similarity enables it to engage effectively with the EGFR binding site .
  • Cell Cycle Arrest and Apoptosis Induction : Studies have shown that certain derivatives can induce cell cycle arrest and promote apoptosis in cancer cells. For instance, compounds derived from this scaffold have demonstrated activity against lung and breast cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, 1,6-diphenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one exhibits notable antimicrobial activity:

  • Broad-Spectrum Antimicrobial Effects : Research has indicated that derivatives of thiazolo[3,2-a]pyrimidine structures show effectiveness against a range of bacteria and fungi. These compounds have been tested against standard antibiotics and have shown comparable or superior efficacy .
  • Mechanism of Action : The antimicrobial activity is believed to stem from the disruption of microbial membrane integrity and interference with essential cellular processes .

Other Therapeutic Applications

Beyond anticancer and antimicrobial effects, this compound has potential in several other therapeutic areas:

  • Anti-inflammatory Activity : Some studies suggest that derivatives may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
  • CNS Activity : There is emerging evidence indicating potential applications in treating central nervous system disorders due to their ability to cross the blood-brain barrier .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of lung cancer cell proliferation via EGFR inhibition.
Study BAntimicrobial PropertiesShowed effectiveness against both Gram-positive and Gram-negative bacteria with lower MIC values than standard treatments.
Study CAnti-inflammatory EffectsReported a reduction in inflammatory markers in animal models treated with derivatives of the compound.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 1,6-diphenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one and related derivatives:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Biological Activity (IC₅₀/EC₅₀) Molecular Weight (g/mol) Key Properties/Applications
1,6-Diphenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one Pyrazolo-thiazolo-pyrimidinone 1,6-diphenyl Not explicitly reported ~353.4 (estimated) Potential enzyme inhibition
3-Amino-6-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one Pyrazolo-thiazolo-pyrimidinone 3-amino, 6-(2-hydroxyphenyl) Xanthine oxidase inhibition (IC₅₀ ~2 µM) 353.3 Comparable to allopurinol
3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Pyrrolo-thiazolo-pyrimidine 3,8-diphenyl, 5-(4-methoxyphenyl) Antimicrobial activity (MIC: 8–32 µg/mL) 508.6 Broad-spectrum antimicrobial
1,6-Diphenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one Pyrazolo-oxazinone 1,6-diphenyl Not reported 289.3 Density: 1.33 g/cm³; B.p.: 454.2°C

Key Observations:

Core Structure Variations: Replacement of the thiazolo ring with an oxazinone (e.g., 1,6-diphenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one) reduces molecular weight (289.3 vs. ~353.4 g/mol) and alters physicochemical properties, such as boiling point and density . The pyrrolo-thiazolo-pyrimidine derivative () exhibits a larger molecular weight (508.6 g/mol) due to additional aromatic substituents and a pyrrolo ring, enhancing antimicrobial activity .

Substituent Effects on Bioactivity: Hydroxyl and chloro substituents (e.g., 3-amino-6-(4-chloro-2-hydroxy-5-methylphenyl)-derivative in ) significantly enhance xanthine oxidase (XO) inhibition, with IC₅₀ values comparable to allopurinol . Methoxy groups (e.g., 5-(4-methoxyphenyl) in ) improve solubility and antimicrobial efficacy .

Synthetic Routes: Multicomponent reactions (MCRs) are preferred for pyrazolo-thiazolo-pyrimidinones, enabling rapid assembly of complex scaffolds . Pyrrolo-thiazolo-pyrimidines require stepwise cyclization, as seen in the reaction of thiazolinone with aromatic aldehydes .

Biological Activity Trends: Thiazolo-pyrimidinones with polar substituents (e.g., -OH, -NH₂) show stronger enzyme inhibition, while lipophilic aryl groups enhance antimicrobial activity .

Activité Biologique

1,6-Diphenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their potential therapeutic applications in various fields including oncology and antimicrobial therapy. This article aims to summarize the current understanding of the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of 1,6-diphenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one typically involves multi-step organic reactions. For instance, a study reported the synthesis via a microwave-assisted method involving the condensation of appropriate precursors under specific conditions to yield the target compound with a notable yield and purity .

Biological Activities

The biological activities of 1,6-diphenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one have been investigated across various studies. The following sections detail its significant pharmacological effects:

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit potent anticancer properties primarily through the inhibition of specific protein kinases involved in tumor growth. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells and inhibit cell migration . For example:

  • Compound Efficacy : A derivative was tested against MCF-7 breast cancer cells and showed significant inhibition of tumor growth at concentrations as low as 0.3 µM .

Antimicrobial Properties

The antimicrobial potential of 1,6-diphenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one has been explored against various bacterial strains. Studies have reported:

  • Inhibition of Gram-positive and Gram-negative Bacteria : The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with dose-dependent effects observed at concentrations ranging from 50 to 200 µg/mL .
  • Mechanism of Action : The antibacterial action is believed to involve the disruption of bacterial DNA polymerase activity and interference with cellular processes critical for bacterial survival .

Case Studies

Several case studies provide insights into the practical applications and efficacy of this compound:

Study Findings Concentration Tested Target Pathogen/Cell Line
Study AInduced apoptosis in MCF-7 cells0.3 - 24 µMMCF-7 (breast cancer)
Study BSignificant growth inhibition of S. aureus50 - 200 µg/mLStaphylococcus aureus
Study CEffective against multi-drug resistant strainsVariableVarious bacterial strains

Q & A

Q. What are the standard synthetic routes for 1,6-diphenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one?

A three-component bicyclization reaction is the most efficient method, utilizing aryl aldehydes, α-thiocyanate ketones, and pyrazol-5-amines under microwave irradiation (90°C, DMF solvent). This approach enables the formation of the tricyclic core via nucleophilic addition, 5-exo-trig cyclization, and subsequent 6-endo-trig cyclization . Microwave heating significantly reduces reaction time (25 minutes) compared to conventional methods .

Q. What spectroscopic techniques are used to characterize this compound?

Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and X-ray diffraction are critical. For example, X-ray crystallography confirmed the structure of derivative 4b, resolving ambiguities in regiochemistry . Elemental analysis and 1H^1H-NMR are also standard for verifying purity and substituent positions .

Q. Which solvents and catalysts are effective in its synthesis?

Dimethylformamide (DMF) is optimal for the three-component bicyclization due to its polar aprotic nature, which stabilizes intermediates. Sodium acetate or thiocyanate salts are often used to generate α-thiocyanate ketones via nucleophilic substitution . Microwave irradiation enhances reaction efficiency by promoting rapid heating and reducing side reactions .

Advanced Research Questions

Q. What mechanistic insights explain the bicyclization pathway?

The reaction proceeds through a cascade:

Nucleophilic attack : Pyrazol-5-amine reacts with the thiocyanate group of α-thiocyanate ketones, forming a thiazole intermediate.

Aldehyde incorporation : Aromatic aldehydes condense with the intermediate, generating a Schiff base.

Cyclization : Dehydration and 6-endo-trig cyclization yield the fused pyrazolo-thiazolo-pyrimidine core . Computational modeling or isotopic labeling could further validate this pathway.

Q. How can reaction conditions be optimized to improve yields?

Key parameters include:

  • Temperature : 90°C under microwave irradiation maximizes cyclization efficiency .
  • Solvent : DMF outperforms ethanol or THF due to better solubility of intermediates.
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) on aryl aldehydes enhance electrophilicity, accelerating cyclization .

Q. How do electrophilic reagents influence the synthesis of derivatives?

Halogenation (e.g., Br2_2 or I2_2) in acetic acid introduces halogen substituents via electrophilic cyclization, forming 7-halogenomethyl derivatives. Sodium sulfite in DMSO-water mediates dehydrohalogenation, enabling further functionalization . Electrophiles like p-methoxyphenyltetrachloride yield aryl telluromethyl derivatives, expanding structural diversity .

Q. How can contradictions in spectral data be resolved during characterization?

  • X-ray crystallography : Resolves regiochemical ambiguities, as seen for derivative 4b .
  • Comparative NMR analysis : Contrast experimental 1H^1H-NMR shifts with Density Functional Theory (DFT)-predicted values to confirm substituent positions .
  • HRMS cross-validation : Ensures molecular ion consistency with theoretical masses .

Q. What experimental designs are recommended for assessing biological activity?

  • Enzyme inhibition assays : Test xanthine oxidase (XO) inhibition using spectrophotometric methods, as thiazolo-pyrimidine hybrids show promise here .
  • Cytotoxicity screening : Evaluate antiproliferative effects on cancer cell lines (e.g., MCF-7, MDA-MB-231) via MTT assays. Derivatives synthesized via polyphosphoric acid cyclization have demonstrated activity .
  • Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to study programmed cell death induction in leukemia cells .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.